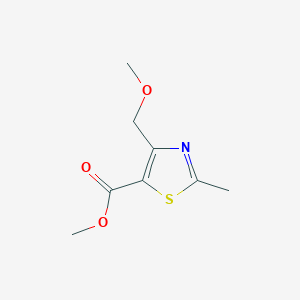

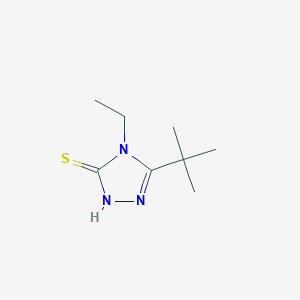

![molecular formula C17H23NO6 B1327093 [1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid CAS No. 1030422-06-0](/img/structure/B1327093.png)

[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid” is a specialty product for proteomics research . It has a molecular formula of C17H23NO6 and a molecular weight of 337.37 .

Physical And Chemical Properties Analysis

The molecular formula of “[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid” is C17H23NO6, and it has a molecular weight of 337.37 .Applications De Recherche Scientifique

Oxindole Synthesis

The compound is involved in the synthesis of oxindoles, particularly through palladium-catalyzed C-H functionalization. This method is significant in medicinal chemistry synthesis, especially in the development of inhibitors for the serine palmitoyl transferase enzyme (Magano et al., 2014).

Mannich Reaction in Medicinal Chemistry

The compound is used in the synthesis of novel Mannich bases bearing the pyrazolone moiety. These bases have been studied for their electrochemical behavior, providing insights into the development of compounds with potential medicinal applications (Naik et al., 2013).

Synthesis of 3β-Acyloxytropan-3α-Carboxylic Acid Hydrochlorides

The compound contributes to the synthesis and structural study of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides. This research is relevant to understanding the conformations of these compounds and their potential inhibitory effects on GABA binding to brain membranes (Burgos et al., 1992).

Development of GPIIb/IIIa Integrin Antagonists

It is used in the development of GPIIb/IIIa integrin antagonists, which are crucial in antiplatelet and antithrombotic treatments. These compounds are developed focusing on their molecular conformation and oral availability, highlighting their potential in acute phase treatments (Hayashi et al., 1998).

Synthesis of Piperidin-4-one Derivatives

The compound plays a role in the synthesis of 2,6-diarylpiperidin-4-one derivatives. These derivatives have shown potential against bacteria and fungi, indicating their importance in developing new antimicrobial agents (Srikanth et al., 2014).

Antimicrobial and Antioxidant Agents

It is integral to the synthesis of benzoxazin-4-one derivatives with antimicrobial and antioxidant properties. This research contributes to the discovery of new compounds with potential applications in treating infections and oxidative stress-related conditions (Haneen et al., 2019).

Synthesis of Deuterium-Labeled CCR2 Antagonists

The compound is used in the synthesis of deuterium-labeled CCR2 antagonists, which are important in studying the pharmacokinetics and metabolic pathways of these drugs (Lin et al., 2022).

Propriétés

IUPAC Name |

2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6/c1-22-13-9-12(10-14(23-2)16(13)24-3)17(21)18-6-4-11(5-7-18)8-15(19)20/h9-11H,4-8H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFELEQGPYKOJMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(CC2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

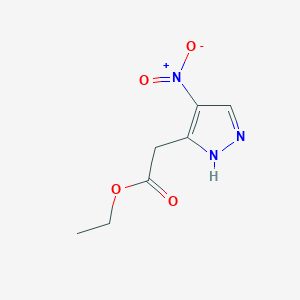

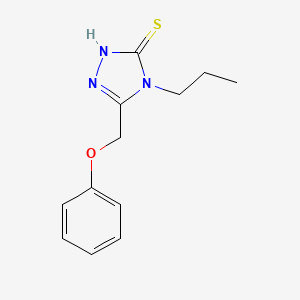

![4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1327012.png)

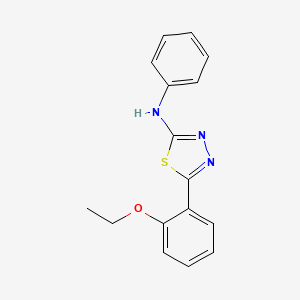

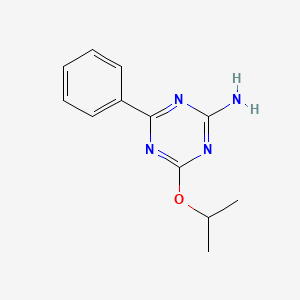

![2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327041.png)

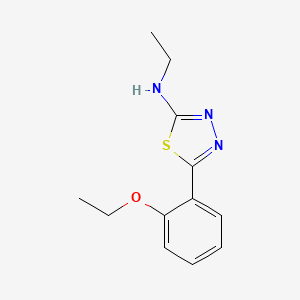

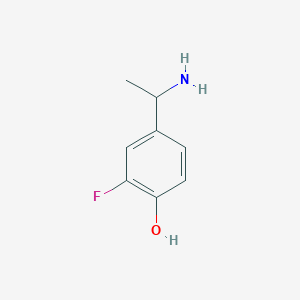

![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327043.png)